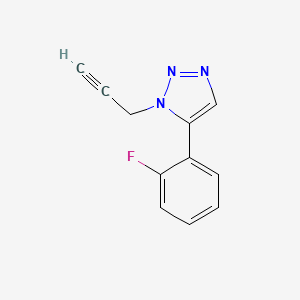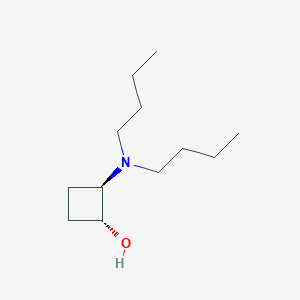
5-(2-fluorophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole
Overview
Description
5-(2-fluorophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole is a synthetic organic compound belonging to the class of 1,2,3-triazoles This compound is characterized by the presence of a fluorophenyl group and a propynyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-fluorophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. The general synthetic route is as follows:
Preparation of the Azide Intermediate: The azide intermediate is synthesized by reacting 2-fluorophenylamine with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide to yield 2-fluorophenyl azide.
Preparation of the Alkyne Intermediate: The alkyne intermediate is prepared by reacting propargyl bromide with sodium hydride in an aprotic solvent such as dimethylformamide (DMF) to form prop-2-yn-1-yl bromide.
CuAAC Reaction: The azide and alkyne intermediates are then subjected to a CuAAC reaction in the presence of a copper(I) catalyst, such as copper(I) iodide, and a ligand, such as tris(benzyltriazolylmethyl)amine (TBTA), in a solvent like tetrahydrofuran (THF) or water. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(2-fluorophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the fluorine atom on the phenyl ring.
Scientific Research Applications
5-(2-fluorophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioorthogonal chemical probe for labeling and tracking biomolecules in living systems.
Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the fields of oncology and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(2-fluorophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole is primarily based on its ability to interact with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes and other metal-dependent biological processes. Additionally, the triazole ring can engage in π-π stacking interactions and hydrogen bonding with biological macromolecules, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-chlorophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole
- 5-(2-bromophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole
- 5-(2-methylphenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole
Uniqueness
5-(2-fluorophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole is unique due to the presence of the fluorine atom on the phenyl ring, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to participate in specific interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
5-(2-fluorophenyl)-1-prop-2-ynyltriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN3/c1-2-7-15-11(8-13-14-15)9-5-3-4-6-10(9)12/h1,3-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INLQNGBIRAQTFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=CN=N1)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,4S)-4-fluoro-N-[(1r,4r)-4-methylcyclohexyl]oxolan-3-amine](/img/structure/B1485470.png)
amine](/img/structure/B1485471.png)
amine](/img/structure/B1485472.png)
amine](/img/structure/B1485473.png)
![N-[(1-fluorocyclopentyl)methyl]-2,3-dihydro-1H-inden-2-amine](/img/structure/B1485474.png)
![4-[2-(Piperidin-3-yl)ethyl]pyridine dihydrochloride](/img/structure/B1485477.png)
![12-Methyl-5-(prop-2-yn-1-yl)-3,4,5,12-tetraazatricyclo[6.3.1.0^{2,6}]dodeca-2(6),3-diene](/img/structure/B1485479.png)
![2-{[trans-2-Hydroxycyclobutyl]amino}phenol](/img/structure/B1485481.png)
![trans-2-{[2-(2-Hydroxyethoxy)ethyl]amino}cyclobutan-1-ol](/img/structure/B1485483.png)
![trans-2-[(3-Methoxyphenyl)amino]cyclobutan-1-ol](/img/structure/B1485484.png)
![trans-2-[(5-Fluoro-2-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1485485.png)
![5-{[trans-2-Hydroxycyclobutyl]amino}-2-methylphenol](/img/structure/B1485486.png)

![trans-2-[Benzyl(methyl)amino]cyclobutan-1-ol](/img/structure/B1485490.png)
